molecular formula C8H9NO2S B13537656 1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid

1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid

Cat. No.: B13537656
M. Wt: 183.23 g/mol
InChI Key: DEUWGGPYGCPMLU-UHFFFAOYSA-N
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Description

1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid is a compound that features a thiazole ring attached to a cyclopropane carboxylic acid moiety. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid typically involves the reaction of thiazole derivatives with cyclopropane carboxylic acid precursors. One common method includes the alkylation of thiazole with a cyclopropane carboxylic acid derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and antiviral activities.

    Industry: Utilized in the production of agrochemicals and biocides

Mechanism of Action

The mechanism of action of 1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The compound’s ability to undergo electrophilic substitution reactions allows it to form covalent bonds with biological molecules, thereby exerting its effects .

Comparison with Similar Compounds

Uniqueness: 1-(Thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid is unique due to its combination of a thiazole ring and a cyclopropane carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

1-(1,3-thiazol-4-ylmethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H9NO2S/c10-7(11)8(1-2-8)3-6-4-12-5-9-6/h4-5H,1-3H2,(H,10,11)

InChI Key

DEUWGGPYGCPMLU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CSC=N2)C(=O)O

Origin of Product

United States

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